3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
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Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the reaction of o-aminobenzamides with thiols in a one-pot intermolecular annulation reaction.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where the quinazolinone core reacts with a suitable piperidine derivative under controlled conditions.
Final Coupling: The final step involves coupling the quinazolinone-piperidine intermediate with a propanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide stands out due to its unique structural features, such as the combination of the quinazolinone core with a piperidine ring and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c31-22(11-14-30-16-27-21-8-4-2-6-19(21)24(30)32)28-17-9-12-29(13-10-17)23-18-5-1-3-7-20(18)25-15-26-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKCWHSHYSGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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